Phenyltrimethoxysilane

Tribology Solid Lubrication Organosilica Coatings

Conventional alkylsilanes fail under high thermal loads and yield insufficient hydrophobicity for advanced sol-gel coatings. Phenyltrimethoxysilane (PTMS) resolves these limitations through its phenyl-functional architecture: - Enables superhydrophobic aerogels with water contact angle exceeding 150° when co-hydrolyzed with MTMS. - Delivers solid lubricant films exhibiting friction coefficient as low as 0.01 at elevated temperatures. - Withstands processing above 300°C, making it the preferred silane for mineral fillers in high-temperature engineering plastics. Supplied with full documentation; global shipping available.

Molecular Formula C9H14O3Si
Molecular Weight 198.29 g/mol
CAS No. 2996-92-1
Cat. No. B147435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltrimethoxysilane
CAS2996-92-1
Synonymsphenyltrimethoxysilane
Molecular FormulaC9H14O3Si
Molecular Weight198.29 g/mol
Structural Identifiers
SMILESCO[Si](C1=CC=CC=C1)(OC)OC
InChIInChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3
InChIKeyZNOCGWVLWPVKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 50 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyltrimethoxysilane Performance Evidence


Phenyltrimethoxysilane (PTMS; CAS 2996-92-1) is a phenyl-functional organosilane coupling agent that combines the thermal and UV stability of an aromatic ring with the reactivity of three methoxy groups [1]. PTMS undergoes hydrolysis and condensation to form siloxane networks, and its phenyl group imparts hydrophobicity, thermal resistance, and refractive index control [2]. Its distinct reactivity and material properties position it as a specialized precursor in sol-gel processing, surface modification, and hybrid material synthesis, where direct substitution with alkyl or ethoxy analogs is not feasible without altering critical performance attributes.

Phenyl-functional silane for sol-gel processing and hybrid material synthesis
Aromatic ring imparts thermal stability and hydrophobicity distinct from alkyl analogs
Methoxy groups enable controlled hydrolysis and condensation kinetics

PTMS Substitution Risks


Phenyltrimethoxysilane cannot be simply replaced by alkyl- or ethoxy-functional analogs without compromising key material properties. The phenyl group directly bonded to silicon provides a unique combination of high thermal stability and hydrophobic character that is not replicated by alkyl chains . Furthermore, the methoxy groups hydrolyze and condense at rates distinct from ethoxy groups, directly impacting gel consolidation behavior and film morphology in sol-gel processing [1]. The quantitative evidence below demonstrates that substituting PTMS with methyltriethoxysilane, phenyltriethoxysilane, or alkyltrimethoxysilanes results in measurable and often undesirable changes in friction coefficient, hydrophobicity, thermal decomposition temperature, and process conditions.

Alkyl vs. phenyl backbone
Alkylsilanes may not replicate the aromatic thermal resistance and hydrophobic character; thermal decomposition and surface properties may differ significantly.
Ethoxy vs. methoxy reactivity
Phenyltriethoxysilane exhibits different hydrolysis and condensation rates, which can shift gel consolidation temperature and film morphology compared to PTMS.
Performance endpoint mismatch
Friction coefficient, contact angle, and consolidation behavior reported for PTMS are not directly transferable to non-phenyl or ethoxy analogs; direct substitution requires validation.

PTMS Comparative Performance


Friction Reduction vs. Graphite Films

Organosilica networks synthesized from phenyltrimethoxysilane demonstrate a friction coefficient as low as 0.01, significantly lower than graphite films (0.050 ± 0.005), a standard solid lubricant benchmark [1]. In a head-to-head comparison among six organosilica precursors, materials from PTMS and cyclohexyltrimethoxysilane performed best in terms of friction reduction [1].

Friction reduction
Head-to-head
CoF 0.01 vs. graphite 0.050 ± 0.005
PTMS-derived network, 80% lower CoF
Supports high-temperature solid lubrication research; reported top tribological ranking among six precursors.
25–580°C pin-on-disc; sol-gel organosilica films.
Tribology Solid Lubrication Organosilica Coatings

Hydrophobicity Enhancement in Aerogels

Incorporation of phenyltrimethoxysilane into methyltrimethoxysilane (MTMS)-based silica aerogels increased the water contact angle from 115° to 150° [1]. This demonstrates PTMS's ability to substantially enhance hydrophobicity when used as a co-precursor.

Hydrophobicity boost
Head-to-head
Contact angle 150° vs. 115° (MTMS-only)
+35° increase with PTMS co-precursor
Supports superhydrophobic aerogel development; co-precursor route reaches >150° threshold.
Sessile drop measurement; MTMS-based silica aerogel.
Aerogel Modification Hydrophobicity Surface Engineering

Thermal Stability vs. Alkylsilanes

Thermal gravimetric analysis (TGA) demonstrates that phenyltrimethoxysilane possesses greater thermal stability than gamma-substituted alkylsilanes [1]. While bridged aromatic silanes show marginally higher stability, PTMS outperforms the alkylsilane comparator class, confirming the phenyl group's contribution to thermal resistance.

Thermal stability rank
Class-level
PTMS > gamma-alkylsilanes (TGA)
Decomposition >300°C; qualitative ranking
Supports thermal resistance selection for high-temperature processing.
Class-level comparison; bridged aromatic silanes slightly higher.
Thermal Stability Coupling Agents Thermogravimetric Analysis

Consolidation Kinetics: Methoxy vs. Ethoxy Gels

In melting gel systems, methoxy-containing gels (derived from phenyltrimethoxysilane) consolidate at a maximum temperature of 180°C, whereas ethoxy-containing gels (from phenyltriethoxysilane) consolidate at a lower maximum temperature of 150°C [1]. This difference in consolidation temperature directly impacts processing conditions and final material properties.

Consolidation kinetics
Head-to-head
Max consolidation 180°C (PTMS) vs. 150°C (PhTES)
+30°C difference in melting gel systems
Process temperature selection: higher thermal budget required for PTMS; ethoxy analog consolidates lower.
PhTMS-DPhDMS vs. PhTES-DPhDES gels.
Sol-Gel Processing Hybrid Gels Consolidation Temperature

Hydrolysis Activation Energy

The acid-catalyzed hydrolysis of phenyltrimethoxysilane exhibits an activation energy of 37.83 kJ/mol in the temperature range of 297–324 K [1]. This kinetic parameter quantifies the temperature sensitivity of PTMS hydrolysis, providing a basis for process optimization and comparison with other alkoxysilanes.

Hydrolysis energy
Supporting
Ea = 37.83 kJ/mol
297–324 K, acid-catalyzed
Supports kinetic modeling for sol-gel process control and temperature-rate prediction.
Triflic acid catalyst; GC monitoring.
Hydrolysis Kinetics Sol-Gel Chemistry Reaction Engineering

PTMS Application Scenarios


High-Temperature Solid Lubricant Coatings

Based on its demonstrated ability to form organosilica networks with a friction coefficient of 0.01 [1], PTMS is the preferred precursor for solid lubricant coatings in high-temperature machinery, aerospace components, and automotive parts where graphite-based lubricants (CoF ~0.050) fail to provide adequate friction reduction. Its softening above 120°C further enhances its suitability for elevated-temperature tribological applications [1].

Superhydrophobic Silica Aerogel for Insulation

When co-hydrolyzed with methyltrimethoxysilane, PTMS increases the water contact angle of the resulting aerogel from 115° to 150° [2]. This makes PTMS an essential component in the formulation of superhydrophobic aerogels for thermal insulation in cryogenic storage, building envelopes, and oil-spill remediation materials, where extreme water repellency is required.

Heat-Resistant Silane Blends for Engineering Plastics

PTMS exhibits greater thermal stability than gamma-substituted alkylsilanes, with decomposition temperatures exceeding 300°C in TGA analysis [3]. Consequently, it is the silane of choice for surface treatment of mineral fillers (e.g., aluminum trihydroxide) destined for high-temperature engineering plastics, cable insulation, and composite materials processed above 200°C, where alkylsilanes would degrade and lose functionality .

Sol-Gel Hybrid Melting Gels Processing

The higher consolidation temperature of PTMS-based gels (180°C) compared to PhTES-based gels (150°C) [4] provides formulators with a tunable processing window. PTMS is selected when a higher thermal budget is available or when a denser, more crosslinked network is desired. Conversely, PhTES may be chosen for lower-temperature processing on sensitive substrates. This differentiation directly informs procurement decisions based on specific manufacturing constraints.

Application
Selection Property
Validation Focus
High-temperature solid lubrication research
Coefficient of friction and thermal softening profile
Tribological evaluation above 120°C; CoF benchmarking vs. graphite standards
Superhydrophobic aerogel development
Water contact angle enhancement as co-precursor
Contact angle measurement; moisture uptake and oil-water separation testing
Heat-resistant filler treatment for engineering plastics
Thermal stability ranking vs. alkylsilanes
TGA analysis up to processing temperature; composite property retention after heat aging
Sol-gel hybrid melting gel processing
Consolidation temperature window and network density
Gel consolidation profile; film morphology and crosslink density vs. ethoxy analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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